Cas no 76967-82-3 (N-Methyl-2-2-(methylamino)phenoxyaniline)

N-Methyl-2-2-(methylamino)phenoxyaniline Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-2-2-(methylamino)phenoxyaniline
- 76967-82-3
- Benzenamine, 2,2'-oxybis[N-methyl-
- EN300-210131
- DTXSID80453631
- BDA96782
- 2,2'-Oxybis(N-methylaniline)
- SCHEMBL6240378
- 2,2'-Oxybis[N-methylbenzenamine]; 2,2'-Oxybis(N-methylaniline);
-
- MDL: MFCD28047960
- Inchi: InChI=1S/C14H16N2O/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,15-16H,1-2H3
- InChI Key: BDLJHINZMLLYBK-UHFFFAOYSA-N
- SMILES: CNC1=CC=CC=C1OC2=CC=CC=C2NC
Computed Properties
- Exact Mass: 228.126263138Da
- Monoisotopic Mass: 228.126263138Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 33.3Ų
N-Methyl-2-2-(methylamino)phenoxyaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-210131-0.1g |
N-methyl-2-[2-(methylamino)phenoxy]aniline |
76967-82-3 | 95% | 0.1g |
$337.0 | 2023-09-16 | |
TRC | M103600-100mg |
N-Methyl-2-[2-(methylamino)phenoxy]aniline |
76967-82-3 | 100mg |
$ 471.00 | 2023-09-07 | ||
Enamine | EN300-210131-0.05g |
N-methyl-2-[2-(methylamino)phenoxy]aniline |
76967-82-3 | 95% | 0.05g |
$226.0 | 2023-09-16 | |
Enamine | EN300-210131-10g |
N-methyl-2-[2-(methylamino)phenoxy]aniline |
76967-82-3 | 95% | 10g |
$4176.0 | 2023-09-16 | |
A2B Chem LLC | AE04607-1g |
N-methyl-2-[2-(methylamino)phenoxy]aniline |
76967-82-3 | 95% | 1g |
$1058.00 | 2024-04-19 | |
Aaron | AR008P1N-10g |
Benzenamine, 2,2'-oxybis[N-methyl- |
76967-82-3 | 95% | 10g |
$5767.00 | 2023-12-13 | |
1PlusChem | 1P008OTB-50mg |
Benzenamine, 2,2'-oxybis[N-methyl- |
76967-82-3 | 95% | 50mg |
$287.00 | 2025-02-24 | |
1PlusChem | 1P008OTB-250mg |
Benzenamine, 2,2'-oxybis[N-methyl- |
76967-82-3 | 95% | 250mg |
$570.00 | 2025-02-24 | |
Aaron | AR008P1N-5g |
Benzenamine, 2,2'-oxybis[N-methyl- |
76967-82-3 | 95% | 5g |
$3897.00 | 2025-01-23 | |
Enamine | EN300-210131-10.0g |
N-methyl-2-[2-(methylamino)phenoxy]aniline |
76967-82-3 | 95% | 10.0g |
$4176.0 | 2023-02-22 |
N-Methyl-2-2-(methylamino)phenoxyaniline Related Literature
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
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4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
Additional information on N-Methyl-2-2-(methylamino)phenoxyaniline
N-Methyl-2-(methylamino)phenoxyaniline: A Comprehensive Overview
N-Methyl-2-(methylamino)phenoxyaniline, identified by the CAS registry number 76967-82-3, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the class of aromatic amines, characterized by its unique structure that combines an aniline moiety with a phenoxy group substituted by a methylamino group. The compound's structure is represented as follows: the central benzene ring is connected to an amino group (NH₂), which is further methylated to form an N-methyl group. Additionally, the benzene ring is substituted at the 2-position with a phenoxy group (O-C₆H₄), which itself carries a methylamino substituent at its 2-position.
The synthesis of N-Methyl-2-(methylamino)phenoxyaniline typically involves multi-step organic reactions, including nucleophilic aromatic substitution, amidation, and methylation processes. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps in the synthesis, thereby improving yield and reducing reaction times.
In terms of physical properties, N-Methyl-2-(methylamino)phenoxyaniline exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various applications in material science and pharmaceuticals.
One of the most promising areas of application for this compound is in the field of materials science, particularly in the development of advanced polymers and coatings. The compound's ability to act as a versatile building block for polymeric materials has been extensively studied. Recent research has demonstrated its potential as a precursor for high-performance polyurethanes and epoxy resins, which are widely used in aerospace, automotive, and construction industries.
In the pharmaceutical sector, N-Methyl-2-(methylamino)phenoxyaniline has shown potential as an intermediate in drug synthesis. Its role as a key intermediate in the production of bioactive molecules has been highlighted in several recent studies. For example, researchers have reported its use in synthesizing compounds with anti-inflammatory and antioxidant properties, which could pave the way for new therapeutic agents.
The compound's unique electronic properties also make it an attractive candidate for applications in electronics and optoelectronics. Its ability to act as a charge transport material has been explored in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have focused on optimizing its performance by modifying its molecular structure through functionalization techniques.
From an environmental standpoint, understanding the fate and behavior of N-Methyl-2-(methylamino)phenoxyaniline in natural systems is crucial for assessing its potential impact on ecosystems. Research into its biodegradation pathways has revealed that it undergoes microbial transformation under aerobic conditions, with degradation rates influenced by pH levels and temperature. These findings are essential for developing strategies to mitigate any adverse environmental effects associated with its use.
In conclusion, N-Methyl-2-(methylamino)phenoxyaniline, CAS No. 76967-82-3, stands out as a versatile compound with diverse applications across multiple disciplines. Its structural features, coupled with recent advancements in synthesis and application development, position it as a valuable tool for future innovations in materials science, pharmaceuticals, electronics, and beyond.
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